L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
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Overview
Description
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to form different substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Amino alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The iodophenyl group can also facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-D-phenylalaninamide: Similar structure but different stereochemistry.
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: Similar structure but different stereochemistry.
L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-L-phenylalaninamide: Similar structure but different stereochemistry
Uniqueness
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is unique due to its specific stereochemistry, which can influence its binding affinity and specificity towards molecular targets. The presence of the iodophenyl group also adds to its uniqueness, providing opportunities for further chemical modifications and applications .
Properties
CAS No. |
824406-88-4 |
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Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m1/s1 |
InChI Key |
URJMIHRSRAUYQC-WTNAPCKOSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
Origin of Product |
United States |
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